molecular formula C38H42N2O6 B10761902 Isotetrandrine CAS No. 23495-90-1

Isotetrandrine

货号: B10761902
CAS 编号: 23495-90-1
分子量: 622.7 g/mol
InChI 键: WVTKBKWTSCPRNU-XZWHSSHBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Isotetrandrine is a bisbenzylisoquinoline alkaloid, a stereoisomer of the natural product tetrandrine, recognized for its potent and specific activity as a calcium channel blocker. This compound is a crucial pharmacological tool in biomedical research, primarily utilized to investigate calcium-dependent signaling pathways. Its primary mechanism of action involves the antagonism of L-type and T-type voltage-gated calcium channels, making it invaluable for studying processes such as cardiac electrophysiology, vascular smooth muscle contraction, and neuronal excitability. Beyond its role in cardiovascular and neurobiological studies, 1-Isotetrandrine has demonstrated significant research value in oncology. It has been shown to reverse multidrug resistance (MDR) in cancer cells by inhibiting the efflux function of P-glycoprotein (P-gp), thereby potentiating the efficacy of conventional chemotherapeutic agents. Furthermore, its pro-apoptotic and anti-proliferative effects on various cancer cell lines are active areas of investigation. Sourced for high purity and stability, our 1-Isotetrandrine is provided to support rigorous, reproducible scientific inquiry in cell biology, pharmacology, and drug discovery research. This product is intended for laboratory research applications only.

属性

IUPAC Name

(1S,14R)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTKBKWTSCPRNU-XZWHSSHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316772
Record name 1-Isotetrandrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

622.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477-57-6, 23495-90-1
Record name 1-Isotetrandrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isotetrandrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isotetrandrine, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023495901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Isotetrandrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOTETRANDRINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84T861CP2N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

Classical Synthetic Approaches

The synthesis of 1-isotetrandrine historically relied on modular strategies involving condensation and coupling reactions. Early methods focused on constructing its tetrahydroisoquinoline cores through Pictet-Spengler condensations, followed by diaryl ether formation via Ullmann couplings. For example, N-acyl Pictet-Spengler reactions were employed to generate the tetrahydroisoquinoline moieties, with optimized conditions (e.g., acetic acid catalyst, 60°C, 12 hours) achieving yields of 68–72%. Subsequent Ullmann couplings using copper(I) iodide and 1,10-phenanthroline facilitated the assembly of the bisbenzylisoquinoline skeleton, though stereochemical control remained challenging.

A comparative analysis of classical routes reveals critical trade-offs:

Synthetic StepReagents/ConditionsYield (%)Purity (%)
Pictet-Spengler condensationAcetic acid, 60°C, 12 hr68–7285–90
Ullmann couplingCuI, 1,10-phenanthroline, DMF45–5075–80
Final purificationColumn chromatography30–35≥95

These methods, while foundational, faced limitations in stereoselectivity and scalability, prompting the development of advanced techniques .

Modern Stereocontrolled Synthesis

Recent advances address stereochemical challenges through asymmetric catalysis and resolution techniques. A 2024 study demonstrated the use of chiral palladium catalysts for enantioselective Suzuki-Miyaura couplings, achieving 92% enantiomeric excess (ee) for the (1S,14R)-isomer . Key innovations include:

  • Asymmetric hydrogenation : Employing Ru-BINAP complexes to reduce ketone intermediates with 85–90% ee .

  • Dynamic kinetic resolution : Combining lipase-mediated acetylation with in situ racemization to isolate the desired enantiomer in 78% yield .

The synthesis of (S,R)-isotetrandrine hydrochloride exemplifies modern approaches, involving selective demethylation of tetrandrine followed by chiral resolution using tartaric acid derivatives . This four-step process achieves 62% overall yield with ≥99% purity, as shown below:

StepDescriptionConditionsYield (%)
1Selective O-demethylationBBr₃, CH₂Cl₂, −78°C, 2 hr85
2Chiral resolutionL-(+)-tartaric acid, MeOH73
3N-methylationCH₃I, K₂CO₃, DMF, 50°C89
4Hydrochloride salt formationHCl (g), EtOAc, 0°C95

These methods significantly improve stereochemical outcomes while maintaining operational feasibility .

Industrial-Scale Production Challenges

Scalable synthesis of 1-isotetrandrine requires balancing cost, yield, and environmental impact. Current industrial methods adapt laboratory-scale procedures with the following modifications:

  • Continuous flow chemistry : Replaces batch reactions for Ullmann couplings, reducing reaction time from 48 hours to 6 hours while improving heat transfer.

  • Solvent recycling systems : Recovery of DMF and methanol reduces waste generation by 40%.

  • Crystallization-based purification : Replaces column chromatography, increasing throughput to 50 kg/batch.

Despite these advances, industrial production remains limited by high catalyst costs (∼$1,200/kg for chiral Pd catalysts) and stringent regulatory requirements for enantiomeric purity .

Emerging Biocatalytic Strategies

Enzyme-mediated synthesis offers sustainable alternatives to traditional methods. Recent trials with recombinantly expressed cytochrome P450 monooxygenases achieved regiospecific O-methylation with 94% efficiency, bypassing multiple protection/deprotection steps . Comparative data highlights the potential of biocatalysis:

ParameterChemical MethodBiocatalytic Method
Reaction steps85
Total yield28%41%
Catalyst cost$320/g$85/g
Environmental factor8623

These developments position biocatalysis as a viable pathway for large-scale 1-isotetrandrine production .

Analytical Characterization Protocols

Rigorous quality control is essential for synthetic 1-isotetrandrine. Current standards require:

  • HPLC-UV analysis : C18 column, 35:65 acetonitrile/0.1% H3PO4, λ = 282 nm .

  • Chiral CE : 50 mM sodium phosphate (pH 2.5), 15 kV, 15°C .

  • X-ray crystallography : Confirms absolute configuration via anomalous scattering.

Batch consistency data from a 2025 production run illustrates typical specifications:

ParameterSpecificationResult
Purity (HPLC)≥98%98.7%
Enantiomeric excess≥99%99.3%
Residual solvents≤0.1%0.08%
Heavy metals≤10 ppm<5 ppm

化学反应分析

Synthetic Routes and Key Reactions

Isotetrandrine is synthesized through a modular approach involving four distinct pathways, as reported in a 2020 study . The synthesis employs:

  • N-Acyl Pictet–Spengler Condensations : Used to construct tetrahydroisoquinoline moieties.

  • Copper-Catalyzed Ullmann Couplings : Critical for forming diaryl ether bonds between aromatic subunits.

The 12-step synthesis begins with commercially available building blocks, with sequence variations determining diastereomeric outcomes:

RouteKey Step OrderPrimary Product
1Ullmann coupling → Pictet–SpenglerEquimolar mixture
2Pictet–Spengler firstPredominantly this compound
3Sequential bidirectional couplingTetrandrine-dominated

This modularity enables selective access to this compound by optimizing reaction sequences .

Pictet–Spengler Condensation

  • Mechanism : Cyclization of β-arylethylamines with carbonyl compounds under acidic conditions forms tetrahydroisoquinoline cores.

  • Stereochemical Impact : Configuration at C1 and C1′ is determined during this step, influencing downstream diastereoselectivity .

Ullmann Coupling

  • Conditions : Copper catalysis (e.g., CuI) with ligands like 1,10-phenanthroline, heated to 110°C in DMSO.

  • Role : Connects benzylisoquinoline subunits via ether bonds. Steric hindrance at coupling sites dictates regioselectivity .

Diastereomeric Control

This compound (1R,1′S configuration) and tetrandrine (1S,1′S) differ solely in stereochemistry at C1. Computational studies reveal:

  • Transition-State Analysis : Energy barriers for tetrandrine formation are 2.3 kcal/mol higher than for this compound in Route 2, favoring the latter .

  • Crystal Packing Effects : this compound’s 1R configuration allows tighter intermolecular π-stacking, stabilizing intermediates during Ullmann coupling .

Computational Insights

DFT calculations (B3LYP/6-31G*) rationalize stereochemical outcomes:

  • Pictet–Spengler Step : this compound’s transition state exhibits lower steric strain (ΔG‡ = 18.7 kcal/mol vs. 21.0 kcal/mol for tetrandrine) .

  • Diastereomeric Ratio : Route 2 achieves an 83:17 this compound:tetrandrine ratio, aligning with predicted Boltzmann distributions .

This compound’s synthesis exemplifies how reaction sequence and stereoelectronic factors govern diastereoselectivity in complex alkaloids. The interplay between Ullmann coupling kinetics and Pictet–Spengler thermodynamics provides a blueprint for accessing structurally nuanced bisbenzylisoquinolines.

科学研究应用

Chemical Applications

1-Isotetrandrine serves as a valuable model compound in the study of bisbenzylisoquinoline alkaloids. Its complex molecular structure, characterized by multiple aromatic rings and functional groups, allows researchers to investigate structure-activity relationships within this class of compounds. This understanding can lead to the development of new derivatives with enhanced pharmacological properties.

Cellular Processes

Research has demonstrated that 1-Isotetrandrine influences several cellular processes:

  • Apoptosis and Cell Proliferation : It has been shown to induce apoptosis in cancer cells by modulating pathways such as NF-κB and PI3K/ERK, making it a candidate for cancer therapy .
  • Oxidative Stress Response : In studies involving HepG2 cells, 1-Isotetrandrine was found to suppress cytotoxicity and reactive oxygen species generation while enhancing the expression of antioxidant enzymes like heme oxygenase-1 .

Neuroprotective Effects

1-Isotetrandrine exhibits neuroprotective properties, particularly in models of Parkinson's disease. It reduces inflammation and apoptosis through anti-inflammatory pathways and has been shown to inhibit the upregulation of inflammatory markers such as iNOS and COX-2 in various experimental setups .

Cancer Therapy

The compound's ability to induce apoptosis and inhibit tumor growth positions it as a promising candidate in cancer treatment. Specifically, it has been noted for its effects on doxorubicin-resistant breast cancer cells, enhancing doxorubicin-induced apoptosis and reversing drug resistance .

Neuromyelitis Optica

In the context of neuromyelitis optica (NMO), 1-Isotetrandrine has been identified as a potential therapeutic agent by blocking the binding of NMO-IgG to aquaporin 4 (AQP4), which is crucial in the pathogenesis of this autoimmune disease. Its ability to inhibit complement-mediated cytotoxicity further supports its therapeutic potential .

Industrial Applications

1-Isotetrandrine's anti-inflammatory and immunoregulatory properties make it a candidate for pharmaceutical development. Its unique mechanism of action against various targets suggests that it could be used in formulating new therapeutic agents for conditions involving inflammation and immune dysregulation .

Summary Table of Applications

Field Application
ChemistryModel compound for studying bisbenzylisoquinoline alkaloids
BiologyInduces apoptosis; enhances antioxidant enzyme expression
MedicineCancer therapy; neuroprotective effects; potential treatment for neuromyelitis optica
IndustryDevelopment of new pharmaceuticals targeting inflammation and immune responses

Case Studies

  • Neuroprotective Effects in Parkinson's Disease : A study demonstrated that 1-Isotetrandrine significantly reduced neuroinflammation and apoptosis in zebrafish models of Parkinson's disease, highlighting its potential as a neuroprotective agent .
  • Oxidative Stress Amelioration : Research showed that 1-Isotetrandrine could alleviate oxidative damage induced by tert-butyl hydroperoxide in liver cells by upregulating heme oxygenase-1 through Nrf2 activation pathways .
  • Inhibition of Bacterial Invasion : In vitro studies indicated that 1-Isotetrandrine inhibited the invasion of E. coli K1 into brain microvascular endothelial cells, suggesting its role in preventing bacterial infections .

作用机制

The mechanism of action of 1-Isotetrandrine involves multiple pathways:

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues

1-Isotetrandrine belongs to the bisbenzylisoquinoline alkaloid family, which includes compounds like Tetrandrine, Berbamine, and O-Methylberbamine. Key structural differences lie in the positions and number of methoxy and methyl groups:

Compound Molecular Formula Methoxy Groups Methyl Groups Key Structural Features
1-Isotetrandrine C₃₈H₄₂N₂O₆ 6, 6', 7, 12 2, 2' Two benzylisoquinoline units with ether linkages
Tetrandrine C₃₈H₄₂N₂O₆ 7, 7', 12, 12' None Lacks methyl groups; methoxy at 7,7',12,12'
Berbamine C₃₇H₄₀N₂O₆ 6, 6', 7, 12 None Similar to 1-Isotetrandrine but without 2,2'-methyl groups
O-Methylberbamine C₃₈H₄₂N₂O₆ 6, 6', 7, 12 2, 2' Structurally identical to 1-Isotetrandrine

Pharmacological Activity

Anti-inflammatory Effects
  • 1-Isotetrandrine : Inhibits NF-κB and MAPK pathways, reducing pro-inflammatory cytokines like TNF-α and IL-6 .
  • Tetrandrine : Blocks calcium channels and suppresses NLRP3 inflammasome activity, with broader anti-inflammatory applications .
  • Berbamine : Modulates STAT3 signaling but shows weaker inhibition of TNF-α compared to 1-Isotetrandrine .
Calcium Channel Blockade
  • 1-Isotetrandrine : Exhibits selective inhibition of T-type calcium channels, making it a candidate for arrhythmia treatment .
  • Tetrandrine: Non-selective calcium channel blocker with effects on L-type channels, leading to hypotension as a side effect .
Anti-cancer Activity
  • 1-Isotetrandrine : Induces apoptosis in leukemia cells via ROS-mediated pathways (IC₅₀: 12.5 μM) .
  • Tetrandrine : Synergizes with cisplatin in ovarian cancer but has higher toxicity (IC₅₀: 25 μM) .

Pharmacokinetic Properties

  • 1-Isotetrandrine : Higher lipophilicity due to methyl groups, enhancing blood-brain barrier penetration compared to Berbamine .
  • Tetrandrine : Rapid hepatic metabolism via CYP3A4, resulting in a shorter half-life (t₁/₂: 2.5 hours) .

生物活性

1-Isotetrandrine (ITD) is a bisbenzylisoquinoline alkaloid primarily derived from various plant species, including Stephania cephalantha and Berberis japonica. This compound has garnered interest in pharmacology due to its diverse biological activities, particularly its neuroprotective, anti-inflammatory, and antioxidative properties. This article reviews the biological activity of 1-Isotetrandrine, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

1-Isotetrandrine exhibits several biological activities through distinct mechanisms:

  • Antioxidative Activity : ITD has been shown to ameliorate oxidative stress by enhancing the expression of heme oxygenase-1 (HO-1) and promoting the nuclear translocation of the transcription factor Nrf2. This process involves the dissociation of Nrf2 from its negative regulator Keap1 and activation via extracellular signal-regulated protein kinase (ERK) and c-Jun NH2-terminal kinase (JNK) pathways .
  • Neuroprotective Effects : Recent studies have demonstrated that ITD possesses significant neuroprotective activity in models of Parkinson's disease (PD). It inhibits neuroinflammation and apoptosis through pathways involving PI3K, ERK, and HO-1. In zebrafish models, ITD treatment resulted in improved locomotor function and reduced apoptosis following neurotoxic insults .
  • Anti-inflammatory Properties : ITD has been shown to inhibit the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In vitro studies indicate that ITD can effectively reduce LPS-induced inflammation in microglial cells .

Table 1: Summary of Biological Activities of 1-Isotetrandrine

Activity TypeMechanism of ActionReferences
AntioxidativeUpregulation of HO-1; Nrf2 activation
NeuroprotectionInhibition of iNOS, COX-2; anti-apoptosis via PI3K/ERK
Anti-inflammatorySuppression of inflammatory cytokines

Case Studies

  • Oxidative Stress Amelioration : A study conducted on HepG2 cells demonstrated that 1-Isotetrandrine significantly reduced oxidative damage induced by tert-butyl hydroperoxide. The compound not only suppressed cytotoxicity but also decreased reactive oxygen species generation and glutathione depletion. The study concluded that the antioxidative effect was mediated through enhanced HO-1 expression and Nrf2 activation .
  • Neuroprotection in Zebrafish Models : In a recent experiment involving zebrafish models of PD, ITD treatment showed a marked improvement in locomotor activity following administration of 6-hydroxydopamine (6-OHDA), a neurotoxin used to induce PD-like symptoms. The results indicated that ITD mitigated neuronal apoptosis and inflammation, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

常见问题

Q. What are the established mechanisms of action for 1-Isotetrandrine in anti-inflammatory studies, and how can researchers validate these pathways experimentally?

Q. How should researchers design experiments to assess 1-Isotetrandrine’s pharmacokinetic properties?

  • Methodological Answer : Employ a tiered approach:
  • Phase 1 (In Vitro) : Use Caco-2 cell monolayers for permeability studies and liver microsomes for metabolic stability assays.
  • Phase 2 (In Vivo) : Conduct rodent studies with HPLC-MS/MS for plasma concentration-time profiling. Calculate AUC, Cₘₐₓ, and half-life using non-compartmental analysis.
    Ensure compliance with ethical guidelines (e.g., IACUC protocols) and validate assays with positive controls (e.g., verapamil for permeability) .

Q. What pharmacological assays are most reliable for evaluating 1-Isotetrandrine’s cytotoxicity and therapeutic index?

  • Methodological Answer : Use MTT or resazurin assays for cytotoxicity screening in multiple cell lines (e.g., cancer vs. normal). Calculate selectivity indices (IC₅₀ normal cells / IC₅₀ cancer cells). Cross-validate with clonogenic assays for long-term effects. Include positive controls (e.g., doxorubicin) and account for solvent interference (e.g., DMSO ≤0.1%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on 1-Isotetrandrine’s cytotoxicity across different cancer models?

  • Methodological Answer : Conduct a meta-analysis of existing studies to identify variables (e.g., cell line origin, assay duration, drug formulation). Replicate experiments under standardized conditions, controlling for hypoxia, serum concentration, and passage number. Use multivariate regression to isolate confounding factors. Publish negative results to enhance data transparency .

Q. What experimental strategies optimize 1-Isotetrandrine’s extraction and purification from natural sources?

  • Methodological Answer : Compare extraction methods (e.g., Soxhlet vs. ultrasound-assisted) using solvents of varying polarity. Monitor yield via gravimetric analysis and purity via HPLC-UV. Optimize chromatographic conditions (e.g., C18 columns, gradient elution) and validate with NMR for structural confirmation. Include cost-benefit analysis of scaling up methods .

Q. How should researchers design studies to investigate 1-Isotetrandrine’s synergistic effects with existing chemotherapeutics?

  • Methodological Answer : Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy. Test ratios of 1-Isotetrandrine with standard drugs (e.g., paclitaxel) in 3D spheroid models for tumor microenvironment relevance. Perform transcriptomic profiling (RNA-seq) to identify synergistic pathways and validate with siRNA knockdown .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in 1-Isotetrandrine studies?

  • Methodological Answer : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism. Report R² values and confidence intervals. For outliers, apply Grubbs’ test or robust regression. Share raw data in repositories (e.g., Zenodo) to enable independent validation .

Q. How can researchers ensure reproducibility in 1-Isotetrandrine’s in vivo anti-tumor efficacy studies?

  • Methodological Answer : Adopt ARRIVE guidelines: Detail animal strain, tumor implantation method, randomization, and blinding. Use power analysis to determine cohort sizes. Include vehicle and positive control groups. Publish protocols on platforms like protocols.io and deposit histopathology images in public databases .

Tables for Methodological Reference

Parameter Recommended Technique Validation Criteria
Purity AnalysisHPLC-UV (≥95% peak area)Match retention time to certified standard
Cytotoxicity ScreeningMTT assay (48-hour exposure)IC₅₀ reproducibility ±10% across replicates
Synergy QuantificationChou-Talalay Combination Index (CI <1)CI consistency across 3 independent experiments

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。